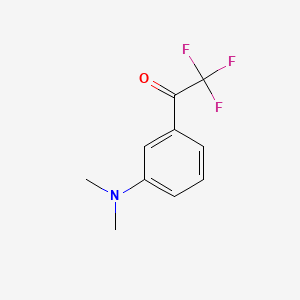

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

Übersicht

Beschreibung

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, also known as DMAP-TFE, is an organic compound that has been widely used in chemical synthesis. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation-reduction, and condensation. In addition, it is useful in the synthesis of pharmaceuticals and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Dyeing Polyester Fabrics

This compound is used in the synthesis of 3-Dimethylamino-1-arylpropenones based disperse dyes for dyeing polyester fabrics . The dyes are created by reacting enaminone derivatives with phenyldiazonium salt . The process of dyeing polyester fabrics occurs at temperatures between 70 and 130 °C . The colors’ resistance to light, rubbing, perspiration, and washing fastness is assessed .

Antimicrobial Activities

The synthetic dyes derived from this compound have been tested for their antimicrobial activities . They have shown potential biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .

Self-Cleaning Quality

Zinc oxide nanoparticles are applied to polyester fabrics treated with these dyes to impart a self-cleaning quality . This enhances the light fastness and antibacterial efficacy of the fabrics .

UV Protection

The treatment of polyester fabrics with these dyes and zinc oxide nanoparticles also enhances UV protection . This is part of an ongoing strategy to obtain polyester fabrics with newly acquired specifications .

Nonlinear Optical Characteristics

The compound has been used in the synthesis of a novel organic compound known as Quinolinecarboxamide Chalcone (QCC) . This compound has been studied for its linear and third-order nonlinear optical (TNLO) properties . The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA) .

Photonics and Optoelectronics Applications

The synthesized organic compound (QCC) is a novel nonlinear optical (NLO) material for applications in photonics and optoelectronics . This is due to its high molecular polarizability, chemical stability, fast response time and large π-conjugated electrons .

Wirkmechanismus

Target of Action

Similar compounds have been reported to show potent activity against various cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Biochemical Pathways

Similar compounds have been associated with the progression of neurodegenerative diseases like alzheimer’s disease (ad), parkinson’s disease (pd), and amyotrophic lateral sclerosis (als) .

Result of Action

Similar compounds have been reported to exhibit antitumor activity .

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHBSXYQECXIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186911 | |

| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | |

CAS RN |

33284-23-0 | |

| Record name | 1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,10-Dimethylbenz[c]acridine](/img/structure/B1219997.png)

![N'-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid](/img/structure/B1220004.png)